molecular formula C10H17Cl2FN4 B2731317 5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 2379946-65-1

5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B2731317
CAS RN: 2379946-65-1
M. Wt: 283.17
InChI Key: KBKMIRDYPROZGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine followed by hydrochloric acid treatment.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum and 13C NMR spectrum provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine to form an intermediate, which is then treated with hydrochloric acid to form the final product.

Scientific Research Applications

Key Intermediate in Synthesis

"5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" serves as a crucial intermediate in the synthesis of potent inhibitors targeting specific enzymes and receptors. For instance, it has been utilized in the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcasing its significance in developing therapeutic agents (Zhang et al., 2009). Additionally, the compound has facilitated the development of novel derivatives targeting 5-HT1A receptors, indicating its application in creating more effective and orally active agonists with potential antidepressant properties (Vacher et al., 1999).

Facilitating Molecular and Pharmacological Studies

Research on "5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" extends beyond synthesis, contributing to a deeper understanding of molecular dynamics and pharmacological mechanisms. Studies involving molecular dynamic simulation and quantum chemical calculations have explored the adsorption and corrosion inhibition properties of related piperidine derivatives, shedding light on the interactions at the molecular level and their potential applications in material science (Kaya et al., 2016).

Contribution to Drug Development Processes

The compound's role is critical in the drug development process, where it has been used to develop processes for large-scale, chromatography-free preparation of pharmaceutical candidates. This includes facilitating 5-HT neurotransmission as part of antidepressant drug candidates, illustrating its value in streamlining the production and development of new drugs (Anderson et al., 1997).

Enabling the Discovery of New Antimicrobial Agents

Its utility has also been extended to the discovery of new antimicrobial agents, where derivatives synthesized using "5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" have shown promising activity against Mycobacterium tuberculosis, suggesting its potential in combating tuberculosis and other microbial diseases (Kumar et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not clearly mentioned in the available resources. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies on its biological activity, mechanism of action, and potential uses in various fields .

properties

IUPAC Name

5-fluoro-N-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4.2ClH/c1-15(9-2-4-12-5-3-9)10-13-6-8(11)7-14-10;;/h6-7,9,12H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKMIRDYPROZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=NC=C(C=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

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